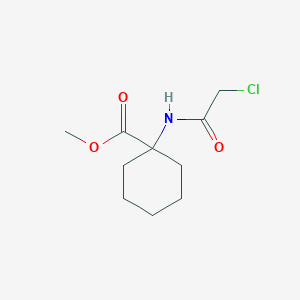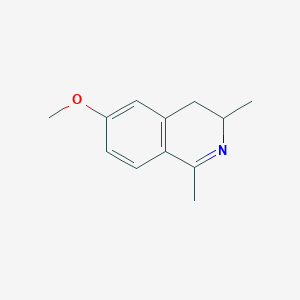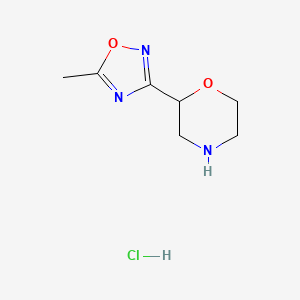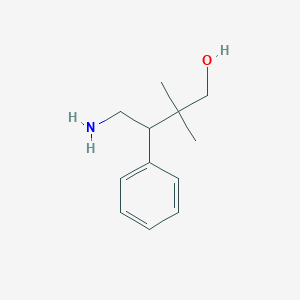![molecular formula C11H14ClFN2O2 B1448122 [3-(3-Fluoro-4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride CAS No. 1187947-35-8](/img/structure/B1448122.png)
[3-(3-Fluoro-4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride
説明
“[3-(3-Fluoro-4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride” is a chemical compound with the CAS Number: 1187947-35-8 . It has a molecular weight of 260.7 . The IUPAC name for this compound is (3-(3-fluoro-4-methoxyphenyl)-2,5-dihydroisoxazol-5-yl)methanamine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13FN2O2.ClH/c1-15-11-3-2-7(4-9(11)12)10-5-8(6-13)16-14-10;/h2-5,8,14H,6,13H2,1H3;1H . This code provides a unique representation of the molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The country of origin is UA .科学的研究の応用
Neurokinin-1 Receptor Antagonist
The compound has been identified as a high-affinity, orally active neurokinin-1 (h-NK1) receptor antagonist with potential applications in clinical treatments for conditions like emesis and depression. Its water solubility (>100 mg/mL) makes it suitable for both intravenous and oral administration. The research highlights its efficacy in pre-clinical tests related to these conditions (Harrison et al., 2001).
Antibacterial and Antifungal Activity
Several research studies have synthesized derivatives of [3-(3-Fluoro-4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride and tested their biological activities. These derivatives have shown promising antibacterial activities against various bacterial strains like Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and antifungal activity against Candida albicans. The studies highlight the potential of these compounds to be developed into antibacterial agents, with some derivatives showing excellent antibacterial activity and moderate cytotoxicity against certain cell lines (Arutyunyan et al., 2017), (Mehta, 2016), (Shingare et al., 2017).
Herbicidal Activities
Compounds with the structure of this compound have been designed and synthesized to act as Protox inhibitors, making them potential candidates for herbicides. These compounds, especially the cyclic imide-type triazolinones, have displayed significant herbicidal activities, making them suitable for use in the control of broadleaf weeds in rice fields (Luo et al., 2008).
Cancer Treatment
Novel derivatives of this compound have been synthesized and tested for their anticancer activities. The studies indicate that these compounds, specifically the 1,2,4-triazolo[4,3-a]-quinoline derivatives, have structural requirements that make them potential candidates for cancer treatment. They have shown significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, which points to their potential use in cancer therapy (Reddy et al., 2015).
Safety and Hazards
The safety information for this compound includes several hazard statements: H315, H319, H335 . These correspond to skin irritation, eye irritation, and respiratory system irritation respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
[3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O2.ClH/c1-15-11-3-2-7(4-9(11)12)10-5-8(6-13)16-14-10;/h2-4,8H,5-6,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBJKABXYMUZLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(C2)CN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1187947-35-8 | |
| Record name | [3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl N-{2-[(cyclobutylmethyl)sulfanyl]ethyl}carbamate](/img/structure/B1448040.png)

![6-bromo-2-methanesulfonyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1448043.png)

![5H,6H,7H,8H-imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride](/img/structure/B1448048.png)





![4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine](/img/structure/B1448058.png)

![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboximidamide hydrochloride](/img/structure/B1448060.png)
![2H,3H,6H,7H,8H,9H-[1,4]dioxino[2,3-g]isoquinoline hydrochloride](/img/structure/B1448062.png)